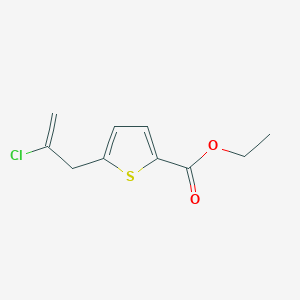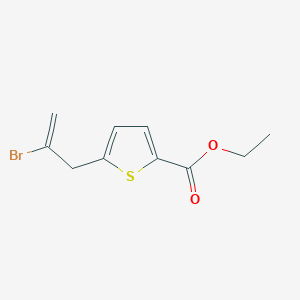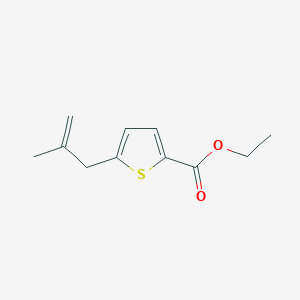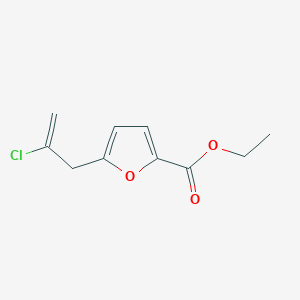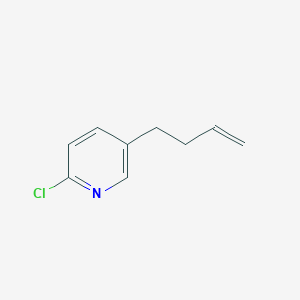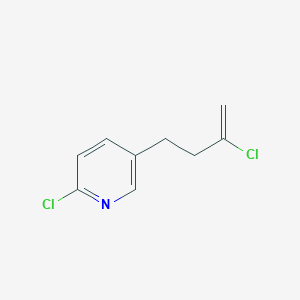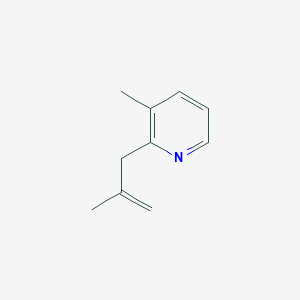
3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene
描述
3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene, commonly known as MPP, is a potent neurotoxin that has been extensively studied for its role in Parkinson's disease (PD). MPP is a synthetic compound that was first synthesized in the 1970s and is structurally similar to the herbicide paraquat. MPP is toxic to dopaminergic neurons, which are responsible for producing dopamine, a neurotransmitter that plays a critical role in movement control.
作用机制
Target of Action
The primary target of 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene, also known as Pyributicarb , is the sterol biosynthesis pathway in plants . This compound is a monothiocarbamic ester used as a herbicide and demonstrates some fungicidal activity . It is used for the control of grasses in rice paddy fields .
Mode of Action
Pyributicarb interacts with its targets by inhibiting the sterol biosynthesis pathway . This inhibition disrupts the normal functioning of the plant cells, leading to their death .
Biochemical Pathways
The affected biochemical pathway is the sterol biosynthesis pathway . Sterols are essential components of plant cell membranes, and their disruption can lead to detrimental effects on plant growth and development .
Pharmacokinetics
These properties affect its bioavailability and the duration of its action in the environment .
Result of Action
The result of Pyributicarb’s action is the death of the targeted plants . By inhibiting the sterol biosynthesis pathway, it disrupts the normal functioning of the plant cells, leading to their death . This makes it an effective herbicide for controlling grasses in rice paddy fields .
Action Environment
The action of Pyributicarb is influenced by environmental factors such as the presence of water and the type of soil . Its efficacy and stability can be affected by these factors . For example, its low solubility in water means that it is less likely to be washed away by rain, increasing its effectiveness .
实验室实验的优点和局限性
MPP has several advantages for lab experiments, including its ability to create animal models of 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene and its use in vitro to study the effects of oxidative stress on dopaminergic neurons. However, there are also limitations to its use, including its toxicity, which requires careful handling and disposal, and its potential to generate false positives in drug screening assays.
未来方向
There are several future directions for research on MPP and its role in 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene. One area of research is the development of neuroprotective agents that can prevent the degeneration of dopaminergic neurons. Another area of research is the development of better animal models of 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene that more closely mimic the human disease. Finally, research is needed to better understand the biochemical and physiological effects of MPP on other cell types and the potential for MPP to be used in the treatment of other diseases.
科学研究应用
MPP has been extensively used in scientific research to study the mechanisms of neurodegeneration in 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene. MPP is used to create animal models of 3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene, which are used to study the disease's progression and potential treatments. MPP is also used in vitro to study the effects of oxidative stress on dopaminergic neurons and to screen potential neuroprotective agents.
属性
IUPAC Name |
2-methoxy-6-(2-methylprop-2-enyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-9-5-4-6-10(11-9)12-3/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMSLHYVXOTZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=NC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methoxy-2-pyridyl)-2-methyl-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



